molecular formula C14H14N2O2S2 B2977425 2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide CAS No. 941936-64-7

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2977425
CAS No.: 941936-64-7
M. Wt: 306.4
InChI Key: ZCUTXJMWWQSTCJ-UHFFFAOYSA-N
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Description

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiophene ring substituted with an ethylthio-benzamido group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of 3-(ethylthio)benzoic acid with thiophene-3-carboxamide under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is carried out under basic conditions and generates thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene-3-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.

    Benzamido-thiophene derivatives: These compounds have similar benzamido and thiophene structures but may have different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUTXJMWWQSTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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